Titanium, dichlorooxo-

Beschreibung

Overview of Titanium Oxyhalides and Their Significance in Chemical Synthesis

Titanium oxyhalides are a class of inorganic compounds that contain titanium, oxygen, and one or more halogens. acs.org These compounds are notable for their role as intermediates in various chemical processes, particularly in the production of titanium dioxide (TiO₂) and as precursors in materials science. ontosight.airesearchgate.net The general formula for titanium oxyhalides can be represented as TiOₓXᵧ, where X is a halogen (F, Cl, Br, I). Among these, titanium dichlorooxo- (TiOCl₂), also known as titanium(IV) oxychloride or titanyl chloride, is a prominent member. ontosight.ai

The significance of titanium oxyhalides in chemical synthesis stems from their reactivity, which allows for the formation of a variety of titanium-based materials. orientjchem.org They are often generated from the partial hydrolysis of titanium tetrahalides. wikipedia.org This reactivity makes them valuable precursors for creating titanium dioxide nanoparticles with controlled crystal structures, such as anatase, rutile, and brookite. acs.orgjetir.org The specific crystal phase of the resulting TiO₂ is crucial for its application, for instance, in photocatalysis, where anatase is often preferred. researchgate.netjetir.org Furthermore, d⁰ transition metal cations like Ti⁴⁺ in oxyhalides are of interest in the development of nonlinear optical materials. nih.gov

Historical Context of TiOCl₂ Investigation

The investigation of titanium compounds dates back to the late 18th century. In 1791, Reverend William Gregor, an amateur mineralogist in Cornwall, England, discovered a new element in a mineral sand, which he named menachanite. kyocera-sgstool.co.uksamaterials.comrefractorymetal.org A few years later, in 1795, the German chemist Martin Heinrich Klaproth independently discovered the same element in rutile ore and named it titanium, after the Titans of Greek mythology. kyocera-sgstool.co.uksamaterials.comsciencelearn.org.nz Klaproth later confirmed that Gregor's menachanite also contained titanium. samaterials.comrefractorymetal.org

The isolation of pure metallic titanium proved to be a significant challenge for early chemists. It wasn't until 1910 that Matthew A. Hunter successfully produced 99.9% pure titanium by reducing titanium tetrachloride (TiCl₄) with sodium. samaterials.comrefractorymetal.org The development of the Kroll process in the 1930s and 1940s, which uses magnesium to reduce TiCl₄, made the commercial production of titanium feasible. kyocera-sgstool.co.uksamaterials.com

The study of titanium oxychloride (TiOCl₂) is intrinsically linked to the chemistry of titanium tetrachloride. The formation of TiOCl₂ as a product of TiCl₄ hydrolysis has been a subject of interest in the context of producing high-purity titanium dioxide. wikipedia.org Early research focused on understanding the hydrolysis process of TiCl₄ to control the properties of the resulting TiO₂ pigments.

Research Rationale and Scope of Academic Inquiry into Titanium Dichlorooxo-

The academic inquiry into titanium, dichlorooxo- is driven by its pivotal role as a precursor in the synthesis of advanced materials and its applications in catalysis. Researchers are motivated to understand and control the chemical transformations of TiOCl₂ to tailor the properties of the final products, such as the particle size, crystal phase, and surface area of titanium dioxide nanomaterials. acs.orgacs.org

The scope of research on titanium, dichlorooxo- is broad and encompasses several key areas:

Synthesis and Precursor Chemistry: A significant portion of research focuses on the synthesis of TiOCl₂, often in situ from the hydrolysis of TiCl₄, and its subsequent use as a precursor. ontosight.aiacs.org Studies investigate how reaction conditions, such as temperature, pH, and the presence of additives, influence the formation and properties of TiO₂ nanoparticles. acs.orgresearchgate.net

Materials Science: Titanium, dichlorooxo- is extensively studied as a precursor for creating various nanostructured materials. This includes the synthesis of TiO₂ nanoparticles with specific crystalline phases (anatase, rutile, or brookite) for applications in photocatalysis, sensors, and electronic devices. acs.orgjetir.org

Catalysis: The compound is utilized both as a catalyst itself in certain organic reactions and as a precursor for preparing TiO₂-supported catalysts. ontosight.airesearchgate.net Research in this area explores its efficiency in promoting chemical transformations and the development of more effective catalytic systems. ontosight.ai

Structural and Mechanistic Studies: Advanced analytical techniques are employed to investigate the structure of TiOCl₂ and the mechanisms of its reactions. This includes understanding the hydrolysis pathways of TiCl₄ that lead to TiOCl₂ and its subsequent conversion to TiO₂. rsc.org

Eigenschaften

IUPAC Name |

oxotitanium;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.O.Ti/h2*1H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYLSAGYQXAKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

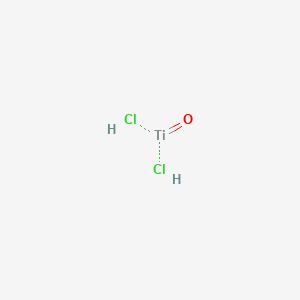

O=[Ti].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2OTi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065635 | |

| Record name | Titanium, dichlorooxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Titanium, dichlorooxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13780-39-7 | |

| Record name | Titanium, dichlorooxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium, dichlorooxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium, dichlorooxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloride titanium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Physicochemical Properties

Common Synthetic Routes

The most prevalent method for synthesizing titanium, dichlorooxo- is through the controlled hydrolysis of titanium tetrachloride (TiCl₄). ontosight.ai This reaction is highly exothermic and sensitive to moisture. wikipedia.org When TiCl₄ comes into contact with water, it readily hydrolyzes to form titanium dioxide and hydrochloric acid, with titanium, dichlorooxo- being a key intermediate. ontosight.aiwikipedia.org

One documented laboratory-scale preparation involves the reaction of metatitanic acid with sulfuric acid to produce titanyl sulfate. The subsequent reaction of titanyl sulfate with ammonia water yields titanium hydroxide precipitate, which is then reacted with hydrochloric acid to form a titanium, dichlorooxo- solution.

Another approach involves the direct reaction of titanium tetrachloride with a controlled amount of water. In aqueous solutions, TiOCl₂ can exist as complex hydrated species, such as [Ti₈O₁₂(H₂O)₂₄]Cl₈·HCl·7H₂O, which can be isolated as single crystals under specific conditions. researchgate.net

Oxidation of Titanium Tetrachloride (TiCl₄) with Oxygen

Molecular and Crystal Structure

The molecular structure of titanium, dichlorooxo- in the gas phase is predicted to be a simple molecule with the formula TiOCl₂. However, in condensed phases and in solution, it tends to form more complex structures. In aqueous solutions, it can form polynuclear oxo-chloro titanium(IV) complexes. rsc.org For instance, Raman spectroscopy and DFT calculations suggest the presence of clusters like (Ti₂O₂)(H₂O)₄Cl₄ in TiOCl₂ solutions. rsc.org

Recent computational studies have explored the structure of a monolayer of TiOCl₂. These studies indicate that a stable monolayer possesses an orthorhombic crystal system. The calculated lattice constants and bond angles provide insight into its potential electronic and optical properties.

| Property | Value (Monolayer TiOCl₂) |

| Crystal System | Orthorhombic |

| Space Group | Pmm2 |

| Lattice Constant (a) | 3.818 Å |

| Lattice Constant (b) | 3.511 Å |

| Ti-O Bond Lengths | 1.70 Å and 2.12 Å |

Table 1: Calculated structural parameters for a monolayer of TiOCl₂.

Hydrolysis-Based Preparations from Titanium Tetrachloride Solutions

Spectroscopic Characterization

Spectroscopic techniques are crucial for identifying and characterizing titanium, dichlorooxo- and its derivatives.

Infrared (IR) Spectroscopy: In the analysis of hydrolyzed titanium tetrachloride solutions, which contain TiOCl₂, characteristic IR bands are observed. A band around 820 cm⁻¹ is attributed to the TiOCl₂ species.

Raman Spectroscopy: Raman spectroscopy is a powerful tool for studying the structure of titanium species in solution. It has been used to identify the presence of specific titanium oxo-chloro clusters in aqueous TiOCl₂ solutions. rsc.org

X-ray Diffraction (XRD): XRD is primarily used to determine the crystal structure of the solid materials derived from titanium, dichlorooxo-, such as the different polymorphs of titanium dioxide. researchgate.net

Chemical Reactivity and Thermal Stability

Reactivity with Common Reagents

Titanium, dichlorooxo- is a reactive compound, largely due to the electrophilic nature of the titanium(IV) center and the presence of reactive Ti-Cl bonds.

Water: It reacts readily with water, leading to further hydrolysis and the formation of various hydrated titanium dioxide species and hydrochloric acid. ontosight.ai The extent of this reaction is highly dependent on the conditions, such as pH and temperature.

Alcohols: The reaction of titanium tetrachloride with alcohols is vigorous and leads to the formation of titanium alkoxides. orientjchem.orgwikipedia.org Similarly, titanium, dichlorooxo- is expected to react with alcohols, leading to the substitution of chloride ions with alkoxy groups.

Organic Amides: Titanium tetrachloride forms stable donor-acceptor complexes with organic acid amides. orientjchem.org These complexes can serve as precursors in solvothermal processes for producing titanium dioxide. orientjchem.org

Lewis Bases: As a Lewis acid, titanium, dichlorooxo- can form adducts with various Lewis bases.

Interactions with Nitrogen-Donor Ligands (e.g., Methyl Cyanide, Trimethylamine, Pyridine, Bipyridyl, α-Picoline)

Thermal Decomposition

The thermal stability of titanium, dichlorooxo- is an important consideration in its application as a precursor. Heating aqueous solutions of TiOCl₂ can induce hydrolysis and precipitation of titanium dioxide. The thermal decomposition of related titanium compounds has been studied to understand the formation of TiO₂. For example, the thermal decomposition of titanium tetraisopropoxide (TTIP) has been investigated as a route to titania, with the final decomposition product being titanium hydroxide, Ti(OH)₄. cam.ac.uk The thermal decomposition of TiCl₄ has been studied at high temperatures (1300-1500 K), where it breaks down into TiCl₃ and Cl atoms. researchgate.net

Applications in Advanced Inorganic Chemistry

Role in Homogeneous and Heterogeneous Catalysis

Titanium, dichlorooxo- and its derivatives play a significant role in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In some organic synthesis reactions, titanium compounds can act as Lewis acid catalysts. For instance, they are used in the production of polyethylene and propylene. ontosight.ai

Heterogeneous Catalysis: More commonly, titanium, dichlorooxo- is used as a precursor to synthesize titanium dioxide, which is a widely used catalyst support and photocatalyst. ontosight.airesearchgate.net TiO₂-supported metal catalysts are of interest due to the strong metal-support interaction, chemical stability, and acid-base properties of titania. researchgate.net These catalysts find applications in various oxidation and reduction reactions. researchgate.net

As a photocatalyst, TiO₂ synthesized from TiOCl₂ precursors can be used for the degradation of organic pollutants in water and air. acs.org The photocatalytic activity is highly dependent on the crystalline phase, with anatase often showing higher activity. acs.org

Stepwise Hydrolysis to Titanium Dioxide and Hydrogen Chloride

Precursor in Materials Science for Nanomaterial Synthesis

One of the most significant applications of titanium, dichlorooxo- is as a precursor in the synthesis of advanced nanomaterials, particularly titanium dioxide nanoparticles. jetir.org By controlling the hydrolysis of TiOCl₂ solutions, researchers can synthesize TiO₂ with desired characteristics.

Control of Crystal Phase: The conditions of hydrolysis, such as temperature, pH, and the presence of certain ions, can direct the formation of specific TiO₂ polymorphs (anatase, rutile, or brookite). acs.org For example, adjusting the H⁺ concentration can influence the transformation from amorphous titania to the anatase phase. acs.org

Synthesis of Nanoparticles with High Surface Area: Hydrothermal methods using TiOCl₂ as a precursor can yield TiO₂ nanoparticles with high surface areas, which is beneficial for catalytic applications. jetir.org

Formation of Hybrid Materials: Titanium, dichlorooxo- can be used in molecular layer deposition (MLD) in conjunction with organic precursors to create hybrid inorganic-organic films known as "titanicones". chemrxiv.orgbeilstein-journals.org These materials have potential applications in electronics and other fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Titanium, dichlorooxo- to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves controlled hydrolysis of titanium tetrachloride (TiCl₄) in anhydrous solvents like dichloromethane. Key parameters include stoichiometric ratios of water, reaction temperature (e.g., 0–5°C to minimize side reactions), and inert atmosphere conditions. Characterization via X-ray diffraction (XRD) and FT-IR spectroscopy validates structural integrity .

Q. How can spectroscopic techniques differentiate Titanium, dichlorooxo- from related titanium oxychlorides?

- Methodological Answer : Raman spectroscopy identifies characteristic ν(Ti=O) stretching vibrations (~950–980 cm⁻¹), while UV-Vis spectroscopy detects ligand-to-metal charge transfer bands (λmax ~250–300 nm). Comparative analysis with reference compounds and computational simulations (e.g., DFT) enhances assignment accuracy .

Q. What protocols ensure safe handling and stability assessment of Titanium, dichlorooxo- in laboratory settings?

- Methodological Answer : Store under inert gas (argon) to prevent hydrolysis. Stability studies should include thermal gravimetric analysis (TGA) and dynamic vapor sorption (DVS) to assess moisture sensitivity. Reactivity with common solvents (e.g., THF, DMF) must be tested via NMR monitoring .

Advanced Research Questions

Q. How do computational models reconcile discrepancies in reported Ti–O bond lengths for Titanium, dichlorooxo-?

- Methodological Answer : Conflicting crystallographic data may arise from solvent inclusion or polymorphic variations. Density functional theory (DFT) optimizations with dispersion corrections (e.g., D3-BJ) and periodic boundary conditions can model lattice effects. Pair distribution function (PDF) analysis of X-ray total scattering data resolves local structural disorder .

Q. What experimental strategies address contradictions in catalytic activity data for Titanium, dichlorooxo- in oxidation reactions?

- Methodological Answer : Control for trace moisture, ligand decomposition, and substrate purity. Use kinetic profiling (e.g., in situ IR or GC-MS) to identify intermediate species. Compare turnover frequencies (TOF) under standardized conditions (solvent, temperature, O₂ pressure) and apply statistical error analysis (e.g., ANOVA) .

Q. How can environmental impact studies be designed to evaluate Titanium, dichlorooxo-’s ecotoxicity?

- Methodological Answer : Conduct OECD-compliant tests (e.g., Daphnia magna acute toxicity, algal growth inhibition). Use ICP-MS to quantify titanium leaching in aqueous systems. Compare with regulatory thresholds (e.g., EPA guidelines) and model bioaccumulation potential via quantitative structure-activity relationship (QSAR) software .

Methodological Frameworks

- Data Contradiction Analysis : Apply triangulation by cross-validating experimental, computational, and literature data. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and eliminate confounding variables .

- Experimental Design : Follow IUPAC guidelines for reproducibility, including detailed supplemental information on synthetic procedures, instrument calibration, and raw data archiving .

Table: Key Characterization Techniques for Titanium, Dichlorooxo-

| Technique | Application | Critical Parameters | References |

|---|---|---|---|

| XRD | Crystallinity and phase purity | λ = 1.5406 Å (Cu-Kα), 2θ range | |

| Raman Spectroscopy | Ti=O bond identification | Laser wavelength, resolution | |

| TGA | Thermal stability | Heating rate, atmosphere | |

| DFT Calculations | Electronic structure modeling | Basis set, functional selection |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.